molecular formula C9H18N2 B1420742 1-(1-Cyclopropylethyl)piperazine CAS No. 1018646-28-0

1-(1-Cyclopropylethyl)piperazine

Cat. No. B1420742
M. Wt: 154.25 g/mol
InChI Key: AXJIJAULSKAVAR-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylethyl)piperazine is a chemical compound with the CAS Number: 1337880-65-5 . It has a molecular weight of 190.72 . The compound is stored at room temperature in an inert atmosphere .


Synthesis Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane . Recent advances in the synthesis of piperazines have focused on C–H functionalization . This method provides great synthetic opportunities for the introduction of structural variety at the carbon atoms of the piperazine core .


Molecular Structure Analysis

The molecular formula of 1-(1-Cyclopropylethyl)piperazine is C9H19ClN2 . The InChI key is UGKISUHOWGGNME-UHFFFAOYSA-N . The average mass is 140.226 Da and the monoisotopic mass is 140.131348 Da .


Chemical Reactions Analysis

The direct C–H functionalization of piperazines provides opportunities for the introduction of structural variety at the carbon atoms of the piperazine core .


Physical And Chemical Properties Analysis

1-(1-Cyclopropylethyl)piperazine is a solid substance . More specific physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity were not found in the search results.

Scientific Research Applications

Application in Oncology and Diagnostic Imaging

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28), an analogue of 1-(1-Cyclopropylethyl)piperazine, shows promise in therapeutic and diagnostic applications in oncology. Modifications in this compound have been made to reduce its lipophilicity, enhancing its potential as a positron emission tomography (PET) radiotracer for cancer detection. Notably, some enantiomers of these analogues demonstrate significant affinities for σ(1) and σ(2) receptors, with minimal antiproliferative activity and moderate activity at the P-gp efflux pump, which could be beneficial in tumor imaging and therapy (Abate et al., 2011).

Antimicrobial and Antibacterial Properties

Novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives have shown significant antibacterial efficacy against various bacterial strains such as E. coli, S. aureus, and S. mutans. One particular compound demonstrated superior biofilm inhibition activities compared to the reference drug, Ciprofloxacin, and also exhibited excellent inhibitory activities against MurB enzyme, suggesting potential applications in treating bacterial infections and in drug discovery (Mekky & Sanad, 2020).

Photostability and Pharmaceutical Development

The photostability of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (such as ciprofloxacin) under various conditions has been extensively studied. These studies are critical for understanding the stability and efficacy of pharmaceuticals containing piperazine derivatives, which are crucial for their safe and effective use (Mella, Fasani, & Albini, 2001).

Potential in Anticancer and Antituberculosis Therapies

Research on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives has shown significant results in anticancer and antituberculosis studies. Some synthesized compounds exhibited notable in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity, highlighting the potential of piperazine derivatives in developing treatments for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Safety And Hazards

1-(1-Cyclopropylethyl)piperazine is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring to introduce more structural variety .

properties

IUPAC Name

1-(1-cyclopropylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-8(9-2-3-9)11-6-4-10-5-7-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJIJAULSKAVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Cyclopropylethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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